(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a triazine ring, and an acrylamide moiety. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Synthesis of the triazine ring: The triazine ring can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and appropriate amines.
Coupling of the furan and triazine rings: This step involves linking the furan and triazine rings through a suitable linker, such as an acrylamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted triazines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide depends on its specific biological target. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(phenylmethyl)acrylamide: Similar structure but with a phenyl group instead of the triazine ring.
(E)-3-(furan-2-yl)-N-(pyridin-2-ylmethyl)acrylamide: Similar structure but with a pyridine ring instead of the triazine ring.
Uniqueness
(E)-3-(furan-2-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide is unique due to the presence of the triazine ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-23-16-19-13(18-15(20-16)21-6-9-24-10-7-21)11-17-14(22)5-4-12-3-2-8-25-12/h2-5,8H,6-7,9-11H2,1H3,(H,17,22)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHXDEQRDUKVKK-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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